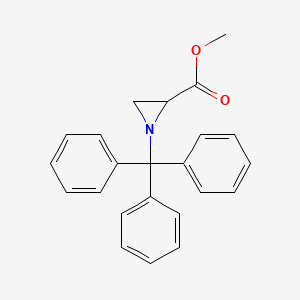

Methyl 1-tritylaziridine-2-carboxylate

Description

Methyl 1-tritylaziridine-2-carboxylate (C₂₃H₂₁NO₂) is a stereochemically defined aziridine derivative characterized by a bulky trityl (triphenylmethyl) group at the nitrogen atom and a methyl ester at the 2-position. Its molecular weight is 343.43 g/mol, with a melting point of 130–132°C and a high synthesis yield of 88% under optimized conditions . The compound exhibits two stereocenters, and its enantiopure forms (R and S configurations) have been crystallographically validated, confirming absolute configurations via Flack parameters (e.g., Flack = 0.0(2) for the S-enantiomer) . The trityl group serves as a robust protecting moiety, enabling regioselective ring-opening reactions, as demonstrated in the synthesis of fluorinated derivatives using [¹⁸F]fluoride . Safety data classify it as a skin/eye irritant and respiratory toxin, necessitating stringent handling protocols .

Propriétés

IUPAC Name |

methyl 1-tritylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSITPKXYQEFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303184 | |

| Record name | methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76357-18-1 | |

| Record name | methyl 1-tritylaziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-(Triphenylmethyl)-2-aziridinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 1-tritylaziridine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential for developing drugs with specific biological activities. The compound's ability to enhance drug efficacy while reducing side effects makes it a valuable tool in medicinal chemistry.

Case Study:

A study highlighted its use in synthesizing novel anti-cancer agents, demonstrating that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. Researchers reported a streamlined synthesis route that improved yields and reduced reaction times, showcasing the compound's potential in accelerating drug development processes .

Organic Synthesis

In organic chemistry, this compound is employed for constructing complex molecular architectures. Its ability to facilitate the formation of various functional groups makes it an essential building block in synthetic pathways.

Synthesis Method:

A one-pot synthesis method has been developed for producing this compound from N-tritylmethyl esters, yielding high purity and quantity. This method simplifies the synthetic process and allows for the efficient generation of aziridine derivatives .

Chiral Catalysis

The compound plays a significant role in asymmetric synthesis, where it aids in producing chiral molecules critical for many biologically active substances. Its application in chiral catalysis is particularly important for synthesizing pharmaceuticals that require specific stereochemistry.

Example:

Research has shown that this compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and yield of desired products. This application is vital for developing new catalysts that can operate under mild conditions .

Material Science

This compound is also explored in material science for developing new polymers and coatings. Its unique chemical properties allow researchers to tailor materials with specific mechanical or chemical characteristics.

Application Insight:

Studies indicate that incorporating this aziridine into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and composites .

Research in Neuroscience

Emerging research indicates that this compound may have potential applications in neuropharmacology. It is being investigated for its ability to act on neurological pathways, which could lead to new treatments for disorders such as Alzheimer's disease and Parkinson's disease.

Research Findings:

Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, offering a promising avenue for drug development targeting neurological conditions .

Mécanisme D'action

The mechanism by which Methyl 1-tritylaziridine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, influencing biological processes.

Pathways Involved: It may be involved in pathways related to cell signaling, metabolism, and other biochemical processes.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

| Compound | Substituents | Physical State | Melting Point (°C) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| 4a (Trityl derivative) | N-Trityl, 2-COOCH₃ | Pale yellow solid | 130–132 | 343.43 | Bulky trityl group, high crystallinity |

| 4b (tert-Butyl) | N-tert-Butyl, 2-COOCH₃ | Brown oil | N/A | 202.2 | Smaller alkyl group, liquid at RT |

| 4c (Benzyl) | N-Benzyl, 2-COOCH₃ | Yellow oil | N/A | 236.2 | Aromatic benzyl group, moderate stability |

| 5 (Deprotected) | NH (TFA salt), 2-COOCH₃ | Not reported | N/A | 115.1 | Reactive free amine, hygroscopic |

Key Observations :

- Crystallinity : The trityl group in 4a enhances crystallinity due to its aromatic bulk, enabling easier purification and structural characterization compared to oily analogs (4b, 4c) .

- Steric Effects : The trityl group’s steric bulk may hinder nucleophilic attacks on the aziridine ring, influencing regioselectivity in reactions like fluoride-mediated ring-opening .

Key Observations :

- Yield Efficiency : 4a’s higher yield (88%) versus 4b (78%) and 4c (65%) suggests superior stability of the trityl intermediate during synthesis .

- Deprotection : The trityl group in 4a is cleaved under mild acidic conditions (TFA at 0°C), whereas benzyl (4c) requires harsher methods (e.g., catalytic hydrogenation) .

Analytical and Spectral Data

Key Observations :

- Mass Spectrometry : The trityl group in 4a contributes to a significantly higher molecular ion (m/z 344.1) compared to 4b (202.2) and 4c (236.2), aiding unambiguous identification .

- NMR: Distinct aromatic signals (4a) versus alkyl/benzyl resonances (4b, 4c) provide diagnostic structural fingerprints .

Activité Biologique

Methyl 1-tritylaziridine-2-carboxylate is a chiral compound characterized by its aziridine structure, which includes a trityl protecting group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 343.42 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties.

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound's ability to form covalent bonds with amino acids in proteins or nucleic acids may inhibit the activity of critical enzymes involved in cancer cell proliferation. Preliminary studies suggest that aziridine derivatives can induce apoptosis in cancer cells, although detailed studies specifically focusing on this compound are still needed.

The biological activity of this compound is largely influenced by its structural features:

- Aziridine Ring Reactivity : The ring strain in the aziridine structure makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions that can lead to biological activity.

- Covalent Bond Formation : The compound can form covalent bonds with proteins and nucleic acids, which may inhibit their normal function, contributing to its antimicrobial and anticancer properties.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with N-tritylmethyl esters.

- Reagents : Common reagents include triethylamine and methanesulfonyl chloride.

- Conditions : The reaction is often carried out under an inert atmosphere and at elevated temperatures to promote cyclization .

Chemical Reactions

This compound undergoes various chemical reactions due to its functional groups:

- Substitution Reactions : The aziridine ring can undergo nucleophilic substitution due to ring strain.

- Oxidation and Reduction : The compound can be oxidized to form oxaziridines or reduced to yield alcohols.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several aziridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth.

Anticancer Research

Another investigation focused on the cytotoxic effects of aziridine derivatives on cancer cell lines. This compound was included in a panel of compounds tested for their ability to induce apoptosis in breast cancer cells. Preliminary results showed promise, warranting further detailed studies.

Méthodes De Préparation

Starting Material and Initial Functionalization

The synthesis typically begins with L-serine methyl ester or its derivatives as the chiral starting material. The serine methyl ester is converted into the corresponding N-trityl derivative to protect the amino group and facilitate subsequent cyclization steps.

- Tritylation : The amino group of L-serine methyl ester is reacted with triphenylmethyl chloride (trityl chloride) under basic conditions to yield the N-trityl serine methyl ester intermediate.

Cyclization to Aziridine Ring

The key step in the preparation is the formation of the aziridine ring by intramolecular cyclization. This is achieved by converting the hydroxyl group of the N-trityl serine methyl ester into a good leaving group, typically a mesylate, followed by base-induced cyclization.

- Mesylation : Treatment of the N-trityl serine methyl ester with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine at low temperature (0 °C) forms the mesylate intermediate.

- Cyclization : The mesylate is then heated (refluxed) for an extended period (up to 72 hours) to promote intramolecular nucleophilic substitution, resulting in the formation of the aziridine ring, yielding methyl 1-tritylaziridine-2-carboxylate.

This step is crucial and requires careful temperature control to avoid ring cleavage or side reactions.

Purification and Isolation

After completion of the cyclization reaction:

- The reaction mixture is evaporated under reduced pressure.

- The crude product is dissolved in ethyl acetate and subjected to sequential washes with acidic and basic aqueous solutions (e.g., 10% citric acid, sodium bicarbonate) to remove impurities.

- The organic layer is dried over anhydrous magnesium sulfate.

- The product is purified by crystallization from methanol to obtain this compound in high purity.

Reduction to Aziridine Alcohol (Optional Intermediate)

For further functionalization, the aziridine ester can be reduced to the corresponding aziridine alcohol:

- Reduction : Treatment with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature for 24 hours reduces the ester to the alcohol.

- The reaction mixture is carefully quenched with aqueous sodium hydroxide.

- The product is extracted, dried, and used directly or purified as needed.

Summary of Key Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Tritylation | Trityl chloride, base (e.g., triethylamine), RT | High | Protects amino group |

| Mesylation | Methanesulfonyl chloride, triethylamine, 0 °C | Quantitative | Forms mesylate intermediate |

| Cyclization (Aziridine Formation) | Reflux in THF, 72 h | ~65 | Intramolecular cyclization to aziridine |

| Purification | Extraction, washing, crystallization (methanol) | — | Removes impurities |

| Reduction to Aziridine Alcohol | LiAlH4 in THF, 0 °C to RT, 24 h | ~96 | Optional step for further derivatization |

Research Findings and Optimization

- The cyclization step is sensitive to temperature and reaction time; prolonged reflux ensures complete conversion but may risk ring opening if overheated.

- Use of dry, oxygen-free conditions (argon atmosphere) improves yield and purity.

- Crystallization from methanol provides a straightforward purification method, avoiding chromatography.

- Reduction with LiAlH4 is highly efficient, yielding aziridine alcohol in near-quantitative yield, useful for downstream synthetic applications.

- Attempts to substitute the mesylate with nucleophiles such as thiophenolate require careful temperature control to prevent aziridine ring cleavage.

Mechanistic Insights

- The intramolecular nucleophilic substitution proceeds via the nitrogen lone pair attacking the mesylated carbon, forming the strained three-membered aziridine ring.

- The trityl group stabilizes the nitrogen and prevents side reactions during cyclization.

- The stereochemistry of the starting serine methyl ester is retained throughout the process, yielding enantiomerically pure aziridine esters.

Q & A

Q. What are the optimized synthetic routes for Methyl 1-tritylaziridine-2-carboxylate, and how are yields maximized?

The compound is synthesized via deprotection of trityl groups using trifluoroacetic acid (TFA) in a chloroform-methanol solvent system. Key steps include:

- Dropwise addition of TFA to a chilled solution of the precursor (e.g., methyl (S)-1-tritylaziridine-2-carboxylate) to prevent side reactions.

- Neutralization with NaHCO₃ followed by extraction with ethyl acetate to isolate the product.

- Yield optimization (up to 88%) is achieved by controlling reaction time (2.5 hours at 0°C) and solvent ratios (50:50 CHCl₃:MeOH) .

- Characterization via ¹H/¹³C NMR and LC-MS (m/z 344.1 [MH⁺]) confirms purity and structure .

Q. How is the purity and structural integrity of this compound validated experimentally?

- NMR spectroscopy : Chemical shifts for the trityl group (δ ~7.2–7.4 ppm in ¹H NMR) and aziridine ring protons (δ ~2.5–3.0 ppm) confirm stereochemistry and absence of byproducts.

- LC-MS : Monitors molecular ion peaks (e.g., m/z 344.1) and detects impurities.

- Melting point analysis : A sharp range (130–132°C) indicates high crystallinity and purity .

Q. What safety protocols are critical for handling this compound in the lab?

- Store under inert gas (e.g., argon) in a locked, temperature-controlled environment to prevent degradation.

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and skin irritation.

- Dispose of waste via approved facilities, adhering to federal and institutional guidelines for aziridine derivatives .

Advanced Research Questions

Q. How can regioselective ring-opening reactions of this compound be achieved for functionalization?

- Nucleophilic agents : Use [¹⁸F]fluoride in polar aprotic solvents (e.g., DMF) at controlled temperatures (25–60°C) to open the aziridine ring selectively at the less hindered position.

- Activation : Tosyl or triflyl groups enhance electrophilicity, directing nucleophilic attack. For example, methyl 1-tosylaziridine-2-carboxylate reacts with [¹⁸F]fluoride to yield ¹⁸F-labeled products for radiopharmaceutical applications .

- Monitor reaction progress via TLC or HPLC to ensure regioselectivity.

Q. What crystallographic techniques are suitable for resolving the stereochemistry of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL or OLEX2 for refinement. Encapsulate nanodroplets in glass-coated 96-well plates with DMF/water mixtures to grow high-quality crystals .

- ORTEP-3 : Visualize thermal ellipsoids to confirm bond angles and trityl group geometry. Flack parameter analysis (e.g., Flack = 0.0(2)) validates absolute configuration .

- WinGX Suite : Process diffraction data and generate publication-ready CIF files .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula models electron density and kinetic energy for transition-state analysis .

- Molecular dynamics simulations : Study solvent effects on ring-opening pathways using software like Gaussian or ORCA.

Q. What strategies resolve discrepancies in NMR or MS data during characterization?

- Dynamic NMR : Resolve rotational barriers of the trityl group by variable-temperature experiments (e.g., coalescence temperature analysis).

- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., m/z 344.1 vs. 344.2) with accuracy <5 ppm.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify carbon-proton correlations .

Methodological Notes

- Synthesis optimization : Adjust TFA stoichiometry and solvent polarity to balance reaction rate and byproduct formation.

- Crystallization : Use antisolvent vapor diffusion (e.g., water in DMF) to enhance crystal lattice stability .

- Safety compliance : Regularly update SDS sheets and train personnel on aziridine-specific hazards (e.g., alkylating potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.